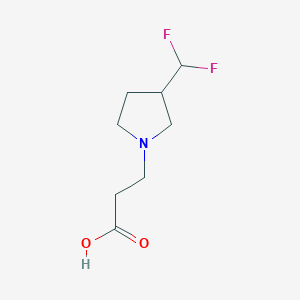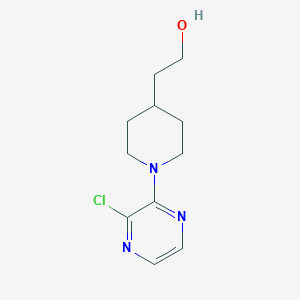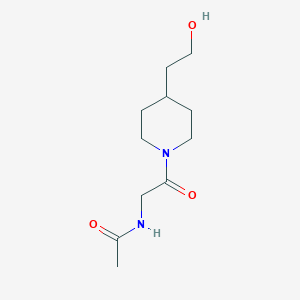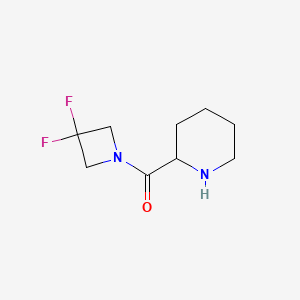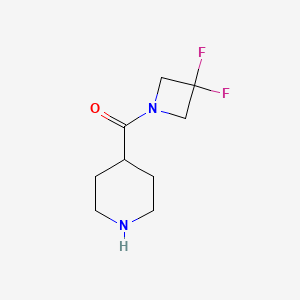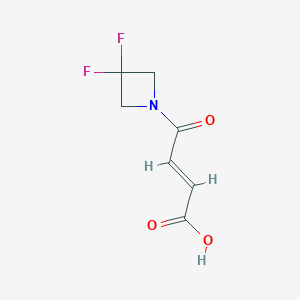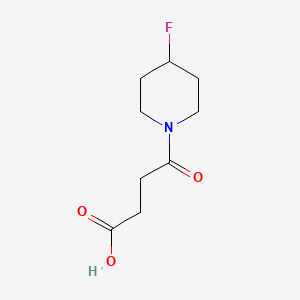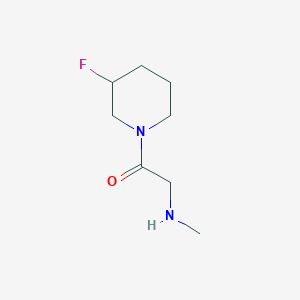
5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole, or 5-CMF-T for short, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. It is a five-member ring structure with a chloromethyl group, a fluoroethyl group, and a thiophen-2-yl group attached to a pyrazole ring. This molecule has been studied for its unique properties and its potential applications in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis of Isostructural Thiazoles: Kariuki et al. (2021) explored the synthesis and structural characterization of isostructural thiazoles, demonstrating the potential of pyrazole derivatives for crystalline structure studies, which can be crucial for understanding molecular interactions and designing new materials with specific properties (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Fluorescent Assessment and Theoretical Studies
- Fluorescent Properties of Pyrazoline Derivatives: Ibrahim et al. (2016) conducted experimental and theoretical studies on the synthesis, spectral characterization, and fluorescent assessment of pyrazoline derivatives, highlighting their potential in developing new fluorescent materials for various applications (Ibrahim, M. Al‐Refai, K. Ayub, & B. F. Ali, 2016).
Antidepressant Activity
- Antidepressant Potential: Mathew et al. (2014) synthesized and evaluated a series of pyrazoline derivatives for their antidepressant activity, indicating the chemical family's relevance in pharmaceutical research for developing new therapeutic agents (Mathew, J. Suresh, & S. Anbazhagan, 2014).
Antimicrobial Activities
- Novel Antimicrobial Agents: Ragavan et al. (2010) synthesized and tested the antimicrobial activities of novel pyrazole derivatives, showcasing their potential in addressing bacterial and fungal infections (Ragavan, V. Vijayakumar, & N. Kumari, 2010).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-7-8-6-9(10-2-1-5-15-10)13-14(8)4-3-12/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUVDHYMGAEMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1490091.png)
